molecular formula C15H14N6O B2479108 N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide CAS No. 2380041-64-3

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide

Cat. No.: B2479108
CAS No.: 2380041-64-3
M. Wt: 294.318
InChI Key: SBSNFXYPZKFTTN-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazine ring linked to a carboxamide group, with a 1,2,3-triazole ring attached via a benzyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(1-benzyltriazol-4-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(14-9-16-6-7-17-14)18-8-13-11-21(20-19-13)10-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSNFXYPZKFTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide exerts its effects involves its interaction with metal ions and biological macromolecules. The triazole ring can coordinate with metal ions, stabilizing them and enhancing their catalytic activity. This coordination can facilitate various biochemical reactions, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide is unique due to the presence of both a pyrazine ring and a triazole ring in its structure. This combination allows for versatile chemical reactivity and a wide range of applications in different fields of research.

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